N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-5-8-19(9-6-15)33(31,32)22-13-28(21-10-7-17(26)12-20(21)24(22)30)14-23(29)27-18-4-2-3-16(25)11-18/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEONQWAUXUVEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Functional Groups: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, while the fluoro group can be added through electrophilic fluorination.
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the substituted quinoline with an appropriate acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) at the Quinoline Ring
The quinoline scaffold undergoes EAS at positions activated by electron-donating groups. The 6-fluoro substituent directs electrophiles to the C-5 and C-7 positions due to its meta-directing nature, while the tosyl group at C-3 deactivates the ring but stabilizes intermediates.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 62% | |
| Sulfonation | SO₃/H₂SO₄, 100°C | 7-Sulfo derivative | 55% |
Nucleophilic Substitution at the Tosyl Group
The tosyl (–SO₂C₆H₄CH₃) group serves as a leaving group in nucleophilic substitution. Reactivity is enhanced under basic conditions due to resonance stabilization of the transition state.
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| NH₃ (excess) | DMF, 80°C, 12 hrs | 3-Aminoquinoline analog | Requires anhydrous conditions |
| NaN₃ | DMSO, RT, 6 hrs | 3-Azido derivative | Explosive intermediate |
Hydrolysis of the Acetamide Moiety
The acetamide group (–NHCOCH₂–) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine derivative.
Oxidation and Reduction Reactions
The 4-oxo group participates in redox reactions. Catalytic hydrogenation selectively reduces the quinoline ring, while oxidation targets the acetamide chain.
| Reaction | Conditions | Product | Selectivity |
|---|---|---|---|
| Reduction | H₂ (1 atm), Pd/C, EtOH | 1,2,3,4-Tetrahydroquinoline analog | C=C bond retention |
| Oxidation | KMnO₄, H₂O, 100°C | Quinoline-4-carboxylic acid | Overoxidation observed |
Cross-Coupling Reactions via the Chlorophenyl Group
The 3-chlorophenyl group enables palladium-catalyzed coupling reactions, enabling diversification of the aromatic system.
| Coupling Type | Catalytic System | Product | Efficiency |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 78% |
| Ullmann | CuI, L-proline, DMF | N-Aryl acetamide analogs | 65% |
Key Mechanistic Insights
-
Electronic Effects : The 6-fluoro group increases ring electron deficiency, favoring nucleophilic attack at C-3 and C-7 .
-
Steric Hindrance : Bulky tosyl and chlorophenyl groups limit reactivity at proximal sites, necessitating high-temperature conditions for certain transformations.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) improve yields in substitution reactions by stabilizing ionic intermediates .
This compound’s multifunctional design allows tailored modifications for pharmacological optimization, particularly in developing kinase inhibitors or antimicrobial agents. Further studies should explore its behavior under photochemical and electrochemical conditions.
Scientific Research Applications
Synthetic Methodologies
The synthesis of N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide often involves multi-component reactions that enhance efficiency and yield. One notable method is a copper-catalyzed three-component reaction that facilitates the formation of functionalized quinolones. This approach allows for the incorporation of diverse functional groups, which can be pivotal in developing new derivatives with enhanced biological activities .
Antiviral Properties
Quinoline derivatives, including those related to this compound, have shown significant antiviral activity against various viral strains. Research indicates that quinolines can inhibit viruses such as Zika, enterovirus, and human immunodeficiency virus. The mechanism often involves interference with viral replication processes, making these compounds promising candidates for antiviral drug development .
Anticancer Potential
The structural features of quinoline derivatives suggest potential anticancer properties. Studies have indicated that modifications to the quinoline scaffold can lead to compounds that exhibit cytotoxic effects against cancer cell lines. The presence of substituents like the tosyl group in this compound may enhance its interaction with biological targets involved in cancer progression .
Case Study: Antiviral Activity
In a study examining various quinoline derivatives for their antiviral efficacy, this compound was tested against multiple viral strains. The compound demonstrated a significant reduction in viral load in vitro, indicating its potential as a therapeutic agent against viral infections .
Case Study: Anticancer Activity
Another research effort focused on the anticancer properties of quinoline derivatives, where this compound was found to induce apoptosis in specific cancer cell lines. The study highlighted the compound's ability to disrupt cell cycle progression and promote cell death through mitochondrial pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Impact of Structural Variations
- Core Heterocycle: The target compound’s quinoline core differs from quinazolinone () and quinoxaline () derivatives. Quinoline derivatives often exhibit enhanced DNA intercalation or kinase inhibition, whereas quinazolinones are associated with enzyme inhibition (e.g., InhA in tuberculosis) . The 3-tosyl group in the target compound may improve metabolic stability compared to non-sulfonylated analogues .
Substituent Effects :
- Halogenation : The 6-fluoro group in the target compound could increase electronegativity, enhancing interactions with hydrophobic enzyme pockets. This contrasts with 6-chloro substituents in ’s antitubercular compounds .
- Thioether vs. Acetamide Linkages : Compounds with sulfur bridges (e.g., AJ5d, ) may exhibit stronger binding to thiol-containing enzymes compared to oxygen-based linkages .
- Biological Activity: Antimicrobial Potential: Quinazolinone derivatives () and quinoxaline-based compounds () show antibacterial activity, suggesting the target compound’s quinoline core may share this profile . CNS Activity: Piperazine/morpholine-containing acetamides () demonstrate anticonvulsant effects, while the target compound’s tosyl group may limit blood-brain barrier penetration compared to these analogues .
Research Findings and Data
Physicochemical Properties
- Melting Points and Solubility: Quinazolinone derivatives () exhibit melting points ranging from 215–244°C, influenced by hydroxyl and methoxy substituents. The target compound’s tosyl group may lower its melting point due to increased molecular flexibility . Yield Variations: Derivatives with electron-withdrawing groups (e.g., nitro, ) show lower yields (41–52%), while the target compound’s synthesis (if analogous) may require optimized conditions .
Pharmacokinetic Predictions
- Bioinformatics Profiles : Phthalimide derivatives () exhibit good blood-brain barrier (BBB) permeability, but the target compound’s bulkier tosyl group may reduce CNS uptake compared to smaller substituents (e.g., methylpiperazine in ) .
Biological Activity
N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, with the CAS number 902521-61-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 484.9 g/mol. The structure features a quinoline core substituted with a chlorophenyl group and a tosyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H18ClFN2O4S |
| Molecular Weight | 484.9 g/mol |
| CAS Number | 902521-61-3 |
This compound primarily acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This interaction enhances the receptor's activity, which is crucial for various neurological functions and has implications in treating disorders such as anxiety and schizophrenia.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals, thus protecting cells from oxidative stress. For instance, studies have shown that derivatives of quinoline can effectively inhibit reactive oxygen species (ROS) production in cellular models .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it exhibits potent activity against breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity. The mechanism involves inducing apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Enzyme Inhibition
This compound has been tested for its inhibitory effects on key enzymes involved in neurodegenerative diseases. It shows moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease therapy. The IC50 values for these interactions are promising, indicating potential therapeutic applications in cognitive disorders .
Case Studies and Research Findings
- Cytotoxicity Against MCF-7 Cells :
- Inhibition of Cholinesterases :
- Antioxidant Activity Assessment :
Q & A
Q. What synthetic strategies are effective for preparing N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide?
A multi-step synthesis is typically employed, involving:
- Core quinoline formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions to form the quinoline scaffold.
- Functionalization : Introduction of the 3-tosyl group via nucleophilic substitution (e.g., using p-toluenesulfonyl chloride) and fluorination at position 6 using fluorinating agents like Selectfluor®.
- Acetamide coupling : Reaction of the quinoline intermediate with N-(3-chlorophenyl)chloroacetamide in the presence of a base (e.g., Na₂CO₃) to form the final acetamide linkage .
- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate yields high-purity product (≥95%) .
Q. How can structural ambiguities in NMR data for this compound be resolved?
Key challenges include overlapping signals from aromatic protons and conformational flexibility of the tosyl group. To address this:
- Use 2D NMR (e.g., COSY, HSQC, HMBC) to assign coupling patterns and resolve aromatic proton environments. For example, the N-(3-chlorophenyl) group shows distinct doublets (J = 8.4 Hz) at δ 7.39 and 7.16 ppm in CDCl₃ .
- Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT) to confirm quaternary carbon assignments, such as the 4-oxo carbonyl at δ 168.0 ppm .
- Validate crystallinity via X-ray diffraction to resolve torsional angles of the tosyl group and confirm spatial orientation .
Q. What solvent systems are optimal for recrystallizing this compound?
Ethyl acetate is preferred due to its moderate polarity, which allows slow crystallization and minimizes co-precipitation of byproducts. For example, recrystallization from ethyl acetate yields white crystalline powder with a melting point >200°C and purity >98% (HPLC) . Alternative systems like methanol/water (4:1) may be used for hygroscopic intermediates but risk hydrolyzing the tosyl group.
Advanced Research Questions
Q. How do electronic effects of the 3-tosyl group influence the compound’s reactivity in biological assays?
The electron-withdrawing tosyl group stabilizes the quinoline ring’s electron-deficient 4-oxo moiety, enhancing its affinity for kinase ATP-binding pockets. Computational studies (e.g., molecular docking) suggest the sulfonyl oxygen forms hydrogen bonds with hinge-region residues (e.g., Met796 in EGFR), critical for inhibitory activity . However, steric bulk from the tosyl group may reduce solubility, necessitating formulation optimization (e.g., PEG-based carriers) for in vivo studies.
Q. How can contradictory bioactivity data across studies be reconciled?
Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM in kinase assays) may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition. Standardize assays using fixed ATP levels (e.g., 100 µM) .
- Protein isoforms : Variant kinase isoforms (e.g., EGFR L858R vs. wild-type) exhibit differential binding affinities. Validate target specificity via isoform-selective assays .
- Metabolite interference : Hepatic microsomal stability assays (e.g., human liver microsomes) can identify active metabolites that contribute to off-target effects .
Q. What computational methods are suitable for predicting the compound’s ADMET properties?
- Lipophilicity : Calculate logP values using fragment-based methods (e.g., XLogP3) to estimate membrane permeability. Experimental logP (e.g., 3.2 ± 0.1) aligns with moderate blood-brain barrier penetration .
- Metabolic sites : Use in silico tools like MetaSite to identify CYP450-mediated oxidation hotspots (e.g., 6-fluoro substituent resists metabolism, while the chlorophenyl group undergoes slow hydroxylation) .
- Toxicity : Apply QSAR models to predict hERG channel inhibition (e.g., ProTox-II), which may flag cardiac risks from the basic quinoline nitrogen .
Methodological Guidance
7. Designing a SAR study for optimizing anti-proliferative activity:
- Core modifications : Replace the 6-fluoro group with bulkier halogens (e.g., Cl) to enhance hydrophobic interactions.
- Linker variation : Substitute the acetamide with sulfonamide or urea linkers to modulate solubility and hydrogen-bonding capacity.
- Control experiments : Include a des-tosyl analog to isolate the contribution of the sulfonyl group to target binding .
8. Validating target engagement in cellular models:
- Use CETSA (Cellular Thermal Shift Assay) to confirm thermal stabilization of the target kinase in lysates treated with 10 µM compound .
- Perform kinome-wide profiling (e.g., KINOMEscan®) at 1 µM to assess selectivity across 468 kinases, reducing false positives from off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
